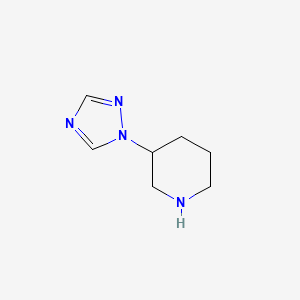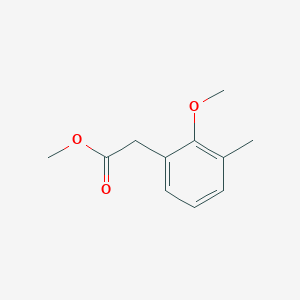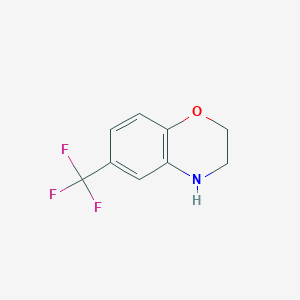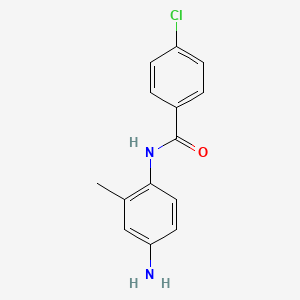
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photoinduced CO-Release Studies
Ruthenium(II) dicarbonyl complexes, including those with 4-methyl-2-(4-methylpyridin-2-yl)pyridine ligands, are being explored for biosensing and biomedical applications. These complexes, characterized by spectroscopy and mass spectrometry, have shown stable CO-release properties under physiological conditions. Their potential as PhotoCORMs (photoactivated CO-releasing molecules) is notable, especially when coupled with peptide nucleic acid (PNA) monomers for targeted delivery (Bischof et al., 2013).
Sensitizers for Molecular Arrays
Ruthenium(II) polypyridyl-type complexes based on ligands like 4-methyl-2-(4-methylpyridin-2-yl)pyridine have been synthesized to serve as sensitizers in molecular arrays, crucial for artificial photosynthesis and molecular electronics. These complexes show remarkable photostability and reactivity in light-induced electron and energy transfer reactions (Abrahamsson et al., 2008).
N-Heterocyclic Ligands and Ruthenium(II) Complexes
The synthesis of new N-heterocyclic ligands, including 4-methyl-2-(4-methylpyridin-2-yl)pyridine, and their coordination with ruthenium(II) ions is an area of active research. These compounds demonstrate interesting photophysical properties and potential for use in light-emitting applications (Happ et al., 2010).
Novel Synthetic Methods
Research on ruthenium complex-catalyzed reactions with 4-methyl-2-(4-methylpyridin-2-yl)pyridine has led to novel methods for synthesizing imidazo[1,2-a]pyridines. This approach offers a new synthetic pathway for these compounds, which have various applications (Kondo et al., 1993).
Luminescence Lifetime Enhancement
The manipulation of ligand structures, including 4-methyl-2-(4-methylpyridin-2-yl)pyridine, in ruthenium(II) complexes has been shown to significantly enhance luminescence lifetimes. This finding is critical for applications in bioimaging and sensing technologies (Duati et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds such as 2-amino-4-methylpyridine have been found to inhibit the activity of inducible no synthase isolated from mouse raw 2647 cells in vitro .
Mode of Action
It’s worth noting that 2-amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (ii) complexes .
Biochemical Pathways
Related compounds such as 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via hantzsch reaction, have been reported .
Pharmacokinetics
The molecular weight of a related compound, 4-methyl-2-[(4-methylpyridin-2-yl)diselanyl]pyridine, is 34215700 , which might influence its bioavailability.
Action Environment
The formation of methoxo-bridged copper (ii) complexes by 2-amino-4-methylpyridine suggests that the presence of certain metal ions in the environment might influence its action .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) involves the reaction of 4-methyl-2-(pyridin-2-yl)pyridine with ruthenium(III) chloride in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-methyl-2-(pyridin-2-yl)pyridine", "ruthenium(III) chloride", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-methyl-2-(pyridin-2-yl)pyridine and ruthenium(III) chloride in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or hydrazine hydrate to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)." ] } | |
CAS-Nummer |
83605-44-1 |
Molekularformel |
C36H36N6Ru |
Molekulargewicht |
653.79 |
IUPAC-Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) |
InChI |
InChI=1S/3C12H12N2.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;/h3*3-8H,1-2H3;/q;;;+2 |
InChI-Schlüssel |
WUWVNHJPTGULIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[Ru+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)
![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)




![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)
![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)